molecular formula C9H8N2S B12818884 3-(Thiophen-2-yl)pyridin-4-amine

3-(Thiophen-2-yl)pyridin-4-amine

Cat. No.: B12818884
M. Wt: 176.24 g/mol
InChI Key: ONFQJPVASMRELV-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)pyridin-4-amine is an organic compound with the molecular formula C9H8N2S It consists of a pyridine ring substituted with an amine group at the 4-position and a thiophene ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)pyridin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromothiophene and 4-aminopyridine.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2-bromothiophene and 4-aminopyridine. This reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under an inert atmosphere.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Optimization of Catalysts and Solvents: Employing more efficient catalysts and greener solvents to reduce environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitro group to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides,

Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

3-thiophen-2-ylpyridin-4-amine

InChI

InChI=1S/C9H8N2S/c10-8-3-4-11-6-7(8)9-2-1-5-12-9/h1-6H,(H2,10,11)

InChI Key

ONFQJPVASMRELV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=CN=C2)N

Origin of Product

United States

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